Target Engagement Profile Versus Closest Octahydropyrrolo[3,4-c]pyrrole Analogs
No primary literature, patent, or authoritative database currently reports quantitative target engagement data (IC50, Ki, EC50) for 6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile at any orexin receptor subtype, nAChR subtype, or kinase target. The structurally closest disclosed analogs with publicly available data are disubstituted octahydropyrrolo[3,4-c]pyrroles from US8653263 and related orexin-2 antagonist programs. However, none carry the exact benzyl / pyridine-3-carbonitrile substitution pattern [1]. Direct head-to-head comparison is therefore impossible. Users must request custom screening data from suppliers before procuring and should not assume this compound retains the same potency or selectivity as published analogs.
| Evidence Dimension | Target engagement (affinity/potency) for orexin-1, orexin-2, α4β2 nAChR, α7 nAChR |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | US8653263 Example 318 (Ki = 5 nM for OX2, BindingDB); J. Med. Chem. 2015, 58, 5620 (seltorexant, OX2 pKi = 8.0); J. Med. Chem. 2009, 52, 4126 (α4β2 Ki as low as 0.04 nM) |
| Quantified Difference | Not calculable; data absent |
| Conditions | N/A |
Why This Matters
Without target engagement data, procurement for biological screening carries high risk of inactivity or off-target effects compared to characterized analogs.
- [1] Chai, W.; Letavic, M. A.; Ly, K. S.; et al. Disubstituted Octahydropyrrolo[3,4-c]pyrroles as Orexin Receptor Modulators. US Patent 8,653,263 B2, issued February 18, 2014. View Source
